Product packaging for Cyanopeptolin 960(Cat. No.:)

Cyanopeptolin 960

Cat. No.: B1263928
M. Wt: 961.1 g/mol
InChI Key: UGFHKRCKPZSIIX-LUSPZTBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanopeptolin 960 is a structurally defined, homotyrosine-bearing cyclic depsipeptide belonging to the cyanopeptolin class of non-ribosomal peptides, originally isolated from the cyanobacterium Planktothrix agardhii CYA 126/8 . The compound features a characteristic six-amino-acid cyclic core structure common to cyanopeptolins, which is closed by an ester bond and incorporates the unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety . Its molecular formula is C₄₅H₆₄N₆O₁₅S, with a monoisotopic mass of 960.415 Da (neutral) and 961.422 Da for [M+H]⁺ . This compound is distinguished by the presence of a homotyrosine residue and a sulfated, exocyclic 2-O-methyl-D-glyceric acid unit, which differentiates it from its non-sulfated analog, Cyanopeptolin 880 . This compound is of significant interest in pharmacological and biochemical research primarily due to its potent activity as a serine protease inhibitor . The structural configuration, particularly the residues adjacent to the conserved Ahp unit, is critical for determining the specificity and potency of its inhibitory effects . Cyanopeptolins have demonstrated inhibitory activity against key serine proteases, including trypsin, chymotrypsin, elastase, thrombin, and plasmin, making them valuable tools for studying protease-dependent biological processes . The presence of the sulfate group on the glyceric acid side chain is a key structural feature that can influence both the biological activity and the physicochemical properties of the molecule . This compound is offered as a high-purity standard for research applications. It is intended for use in enzyme inhibition assays, the study of cyanobacterial secondary metabolism, structure-activity relationship (SAR) studies of bioactive peptides, and as an analytical standard for environmental monitoring of cyanobacterial blooms . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H64N6O15S B1263928 Cyanopeptolin 960

Properties

Molecular Formula

C45H64N6O15S

Molecular Weight

961.1 g/mol

IUPAC Name

[(2R)-3-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2,8-bis[(2S)-butan-2-yl]-21-hydroxy-15-[2-(4-hydroxyphenyl)ethyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-methoxy-3-oxopropyl] hydrogen sulfate

InChI

InChI=1S/C45H64N6O15S/c1-8-25(3)36-45(60)66-27(5)37(49-41(56)34(64-7)24-65-67(61,62)63)42(57)46-31(20-17-28-15-18-30(52)19-16-28)39(54)47-32-21-22-35(53)51(43(32)58)38(26(4)9-2)44(59)50(6)33(40(55)48-36)23-29-13-11-10-12-14-29/h10-16,18-19,25-27,31-38,52-53H,8-9,17,20-24H2,1-7H3,(H,46,57)(H,47,54)(H,48,55)(H,49,56)(H,61,62,63)/t25-,26-,27+,31-,32-,33-,34+,35+,36-,37-,38-/m0/s1

InChI Key

UGFHKRCKPZSIIX-LUSPZTBSSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)[C@@H](C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)[C@@H](COS(=O)(=O)O)OC)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)C(COS(=O)(=O)O)OC)C

Synonyms

cyanopeptolin 960

Origin of Product

United States

Isolation and Structural Elucidation Methodologies of Cyanopeptolin 960

Cultivation and Extraction from Producer Organisms

Cyanopeptolin 960 has been isolated from the cyanobacterium Planktothrix agardhii strain CYA 126/8. nih.govacs.org The production of this metabolite can be influenced by the culture conditions. In one study, the cyanobacterium was cultured in a medium supplemented with homotyrosine over a two-week period. nih.govacs.org This precursor-directed biosynthesis approach was employed to investigate the production of homotyrosine-containing peptides. acs.org

Following the cultivation period, the first step in isolating this compound is the extraction of the crude peptide fraction from the cyanobacterial cell mass. A common method involves extracting the cells with a 50% aqueous methanol (B129727) (MeOH) solution. nih.govacs.org This solvent mixture is effective in lysing the cells and solubilizing a broad range of metabolites, including cyclic peptides.

The crude extract obtained from the cyanobacterial culture is a complex mixture of various compounds. Therefore, a series of chromatographic steps are necessary to purify and enrich this compound.

Initially, the crude peptide fraction is subjected to C18 flash chromatography . nih.govacs.org This technique utilizes a stationary phase with C18 (octadecyl) chains bonded to silica (B1680970) gel, which separates compounds based on their hydrophobicity. The less polar compounds, such as many cyclic peptides, are retained on the column and can be eluted with an appropriate solvent gradient.

Further purification is achieved using High-Performance Liquid Chromatography (HPLC) . nih.govacs.org This high-resolution separation technique is crucial for isolating individual peptides from the complex mixture. A C18 stationary phase is often employed in HPLC for the purification of cyanopeptolins. nih.govacs.org By carefully controlling the mobile phase composition, typically a gradient of water and a more nonpolar organic solvent like acetonitrile, chromatographically homogeneous compounds can be obtained. nih.govacs.org In the case of this compound, further purification on a different C18 stationary phase was necessary to achieve the desired purity. nih.govacs.org

Advanced Spectroscopic and Analytical Approaches for Structural Characterization

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic and analytical methods.

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOFMS) is a powerful tool for determining the precise molecular weight and, consequently, the molecular formula of a compound. For this compound, HR-ESI-TOFMS analysis revealed a pseudomolecular ion [M + H]⁺ at an m/z (mass-to-charge ratio) of 961.4223. nih.govacs.org This accurate mass measurement suggested a molecular formula of C₄₅H₆₄N₆O₁₅S. nih.govacs.org

This molecular formula indicated that this compound is a sulfated version of a related compound, Cyanopeptolin 880, differing by the addition of an SO₃ group. nih.govacs.orgLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used to obtain fragmentation patterns of the molecule, which provide valuable information about the sequence of amino acids and other structural components. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed three-dimensional structure of complex molecules like this compound. A suite of NMR experiments is typically employed:

1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule. The ¹H NMR spectrum of this compound showed that it is constitutionally very similar to Cyanopeptolin 880, with most chemical shifts differing by less than 0.05 ppm. nih.govacs.org The most significant differences were observed for the protons of the methoxy (B1213986) glyceric acid residue. nih.govacs.org

2D NMR: Two-dimensional NMR experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems of individual amino acid residues. nih.govacs.org

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is particularly useful for identifying amino acid residues. nih.govacs.org

gHSQC (gradient Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. nih.govacs.org

gHMBC (gradient Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for sequencing the amino acid residues and identifying connections between different structural fragments. nih.govacs.org

While a detailed analysis of gHMBC data for this compound was limited by the amount of material isolated, the comparison of its 1D TOCSY and ¹H NMR spectra with those of Cyanopeptolin 880 was instrumental in its structural determination. nih.govacs.org

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FTIR spectrum showed a characteristic sulfate (B86663) stretch at 1206 cm⁻¹. nih.govacs.org This observation provided strong corroborating evidence for the presence of a sulfate group, as suggested by the mass spectrometry data. nih.govacs.org FTIR can also identify other functional groups common in peptides, such as amide and ester bonds. nih.gov

Compound List

Compound Name
Acetonitrile
Cyanopeptolin 880
This compound
Homotyrosine
Methanol
Water

Interactive Data Tables

Table 1: Key Analytical Data for this compound

Analytical TechniqueObservationInferred InformationReference
HR-ESI-TOFMS[M + H]⁺ at m/z 961.4223Molecular Formula: C₄₅H₆₄N₆O₁₅S nih.govacs.org
FTIR SpectroscopySulfate stretch at 1206 cm⁻¹Presence of a sulfate group nih.govacs.org
¹H NMR SpectroscopyChemical shift differences in the methoxy glyceric acid residue compared to Cyanopeptolin 880Location of the sulfate group nih.govacs.org

Stereochemical Analysis of Constituent Amino Acids (e.g., Marfey's Method, Chiral Stationary Phase HPLC)

The determination of the absolute configuration of the amino acid and other chiral constituents within this compound is a critical step in its complete structural elucidation. This process relies on sophisticated analytical techniques that can differentiate between stereoisomers. For this compound, a combination of chemical derivatization followed by chromatographic analysis, specifically Marfey's method and High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, has been employed. nih.govacs.org

The absolute stereochemistry of the standard amino acid components was established after the molecule was subjected to acidic hydrolysis to break the peptide and ester bonds, liberating the individual constituent amino acids. acs.org These hydrolysates were then analyzed using two primary methods.

Marfey's Method

Marfey's method is a well-established procedure for determining the absolute configuration of amino acids. It involves the derivatization of the amino acid hydrolysate with Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). This reagent reacts with the primary amine groups of the amino acids to form diastereomeric derivatives. Because the reagent itself is chiral (containing L-alanine), the resulting derivatives of L- and D-amino acids will have different physical properties, allowing them to be separated and identified by reverse-phase HPLC.

In the analysis of this compound, the acid hydrolysate was derivatized and analyzed by LC-MS. nih.govacs.org By comparing the retention times of the derivatives from the hydrolysate with those of authentic L- and D-amino acid standards derivatized in the same manner, the stereochemistry was assigned. acs.org This analysis established the S-configuration for N-methylphenylalanine, threonine, and the glutamic acid that results from the hydrolysis of the 3-amino-6-hydroxy-2-piperidone (Ahp) residue. nih.gov The method also confirmed the presence of L-homotyrosine. nih.gov

Chiral Stationary Phase HPLC

For certain residues, direct chromatographic separation on a chiral stationary phase (CSP) provides a clear determination of stereochemistry. A chiral stationary phase is a packing material for HPLC columns that is itself chiral, allowing it to interact differently with enantiomers, resulting in different retention times.

This technique was specifically used for two components of this compound:

Isoleucine: The configuration of the isoleucine residues was determined by chromatography on a Chirex 3126 (Phenomenex) chiral stationary phase. acs.org The hydrolysate was analyzed using an eluent of aqueous copper(II) sulfate and acetonitrile. Under these conditions, only a single peak was observed, and its retention time co-eluted with an authentic L-isoleucine standard, confirming its configuration. acs.org

2-Methoxyglyceric Acid: The absolute configuration of the non-amino acid 2-methoxyglyceric acid moiety was also established using this method. nih.gov The compound was first derivatized to its p-bromophenacyl ester and then isolated. acs.org Subsequent analysis by HPLC on a Chiracel OJ chiral stationary phase and comparison of its retention time with authentic standards prepared from D- and L-serine indicated the R-configuration for this component in the parent molecule. nih.govacs.org

The collective findings from these stereochemical analyses are summarized in the table below.

Research Findings on Stereochemical Configuration of this compound Constituents

ConstituentAnalytical MethodDetermined Absolute ConfigurationCitation
N-MethylphenylalanineMarfey's Method (LC-MS)S nih.gov
ThreonineMarfey's Method (LC-MS)S nih.gov
Glutamic Acid (from Ahp)Marfey's Method (LC-MS)S nih.gov
HomotyrosineMarfey's Method (LC-MS)L nih.gov
IsoleucineChiral Stationary Phase HPLCL acs.org
2-Methoxyglyceric AcidChiral Stationary Phase HPLCR nih.govacs.org

Biosynthetic Pathways and Genetic Determinants of Cyanopeptolin 960 Production

Nonribosomal Peptide Synthetase (NRPS) Systems Governing Cyanopeptolin Assembly

The biosynthesis of cyanopeptolins, including Cyanopeptolin 960, is governed by large, multifunctional enzymes encoded by NRPS gene clusters. nih.gov In the producing organism, Planktothrix agardhii, this genetic blueprint is organized into a specific operon, designated as the oci gene cluster. nih.govoup.com These gene clusters are also found in other cyanobacterial genera such as Microcystis (mcn gene cluster) and Anabaena (apd gene cluster), showcasing a widespread yet evolutionarily diverse biosynthetic capacity for this class of compounds. nih.govoup.com

The NRPS machinery is characterized by a modular architecture, where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain. researchgate.net These modules are further subdivided into specialized domains that carry out specific catalytic functions. The fundamental domains include:

Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid substrate as an aminoacyl adenylate. The specificity of the A-domain is a primary determinant of the amino acid sequence of the final peptide. researchgate.net

Thiolation (T) domain: Also known as the peptidyl carrier protein (PCP), this domain covalently binds the activated amino acid via a phosphopantetheinyl arm. nih.gov

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the amino acid held by the T-domain of the current module and the growing peptide chain attached to the T-domain of the preceding module. nih.gov

The Planktothrix oci gene cluster is comprised of several open reading frames (ORFs), including ociA, ociB, and ociC, which encode the NRPS modules. asm.org The cluster contains a total of seven NRPS modules, which aligns with the heptapeptide (B1575542) core structure of cyanopeptolins. nih.govnih.gov In addition to the core C, A, and T domains, the oci gene cluster in Planktothrix features unique tailoring domains that are not universally present in all cyanopeptolin gene clusters, such as a putative glyceric acid-activating (GA) domain and a sulfotransferase (S) domain, both located within ociA. nih.govnih.govacs.org

DomainFunction in Cyanopeptolin BiosynthesisGene Location (in Planktothrix oci cluster)
Adenylation (A) Selects and activates specific amino acid precursors.ociA, ociB, ociC
Thiolation (T) Covalently binds and transfers the activated amino acid.ociA, ociB, ociC
Condensation (C) Catalyzes peptide bond formation between amino acids.ociA, ociB, ociC
Glyceric Acid (GA) Putatively activates and loads a glyceric acid residue.ociA
Sulfotransferase (S) Mediates the sulfation of the glyceric acid moiety.ociA
Methyltransferase (MT) Implicated in O-methylation of the glyceric acid.ociA (homology region)
Termination (Te) Catalyzes the release and cyclization of the final peptide.ociC

This table summarizes the key domains within the Planktothrix oci gene cluster and their roles in the biosynthesis of cyanopeptolins like this compound.

However, significant differences exist in the complement of tailoring domains, which accounts for the structural diversity observed among cyanopeptolins produced by different species. oup.com For instance, the mcn and apd gene clusters contain a halogenase domain, which is responsible for the chlorination of tyrosine residues in some cyanopeptolin variants, a feature that is absent in the oci gene cluster of Planktothrix and consistent with the structure of this compound. nih.gov Conversely, the oci cluster possesses the unique glyceric acid-activating and sulfotransferase domains, which are not found in the mcn and apd clusters. nih.govnih.gov

Phylogenetic analyses of the A and C domains from these clusters indicate a closer evolutionary relationship between the Planktothrix (oci) and Microcystis (mcn) gene clusters than with the Anabaena (apd) cluster. oup.com Despite these relationships, there is no strong evidence of recent horizontal gene transfer of the entire cyanopeptolin gene cluster between these genera, supporting the hypothesis of independent evolution and diversification of these biosynthetic pathways within each genus. oup.com

Precursor Incorporation and Post-Assembly Tailoring Modifications

The final structure of this compound is achieved through the specific incorporation of non-proteinogenic amino acids and subsequent chemical modifications mediated by tailoring enzymes encoded within the oci gene cluster.

A key structural feature of this compound is the presence of homotyrosine (Hty), a homolog of tyrosine with an additional methylene (B1212753) group in its side chain. nih.govnih.gov The incorporation of this non-proteinogenic amino acid is dictated by the substrate specificity of one of the adenylation (A) domains within the NRPS assembly line. researchgate.net In the oci gene cluster of Planktothrix, it is proposed that a novel A-domain with a unique binding pocket is responsible for the activation of homotyrosine. acs.org While the A-domains of NRPS systems are generally specific, some have been shown to exhibit relaxed substrate specificity, allowing for the incorporation of structurally related amino acids. This flexibility can contribute to the production of multiple cyanopeptolin variants by a single organism.

This compound is distinguished by a sulfated 2-O-methyl-D-glyceric acid residue attached to the peptide core. nih.govnih.gov This sulfation is a post-assembly modification catalyzed by a dedicated sulfotransferase (S) domain. The ociA gene in the Planktothrix cyanopeptolin gene cluster contains a sequence that encodes for such a sulfotransferase domain. nih.govnih.govacs.org The proposed biosynthetic pathway suggests that after the glyceric acid residue is loaded onto a T-domain, it is sulfated by this enzyme. nih.gov The presence of this sulfotransferase domain is a characteristic feature of the Planktothrix oci gene cluster and is directly responsible for the sulfated nature of this compound.

In addition to sulfation, the glyceric acid moiety of this compound is also O-methylated. nih.govnih.gov This methylation occurs at the hydroxyl group of the glyceric acid. The ociA gene, which orchestrates the initial steps of cyanopeptolin assembly in Planktothrix, contains a region with sequence homology to O-methyltransferases. acs.org The biosynthetic model posits that the enzyme-bound glyceric acid is first methylated and then sulfated before being incorporated into the growing peptide chain. nih.gov O-methylation is a less common modification in nonribosomal peptides compared to N-methylation and is restricted to amino acids and other precursors possessing a free hydroxyl group. researchgate.net

Formation of the 3-Amino-6-hydroxy-2-piperidone (Ahp) Unit

A defining structural characteristic of all cyanopeptolins is the presence of the non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp). nih.govmdpi.comresearchgate.nettandfonline.com This unique moiety is integral to the cyclic core of the peptide. mdpi.comd-nb.info

Early research proposed that the Ahp unit is formed from the precursor amino acid glutamine. researchgate.net This hypothesis suggested a condensation reaction involving glutamine, followed by a cyclization to form the distinctive piperidone ring. researchgate.net However, subsequent phylogenetic analyses of the NRPS domains responsible for Ahp formation have cast doubt on this initial proposal. These studies revealed that the domains involved in Ahp synthesis form a distinct phylogenetic clade, separate from glutamine-activating domains. researchgate.net This suggests a more complex or divergent evolutionary origin for the enzymatic machinery responsible for producing the Ahp residue than a simple modification of a glutamine-incorporating module.

Comparative Biosynthesis with Other Cyanopeptolin-Type Peptides and Analogues

The biosynthesis of this compound can be better understood by comparing its genetic blueprint with those of other cyanopeptolins and structurally similar compounds from other bacterial lineages. This comparative approach highlights both conserved evolutionary features and significant points of divergence.

Phylogenetic Analysis of NRPS Gene Clusters across Cyanobacterial Taxa

The NRPS gene clusters responsible for cyanopeptolin synthesis have been characterized in several cyanobacterial genera, most notably Planktothrix, Microcystis, and Anabaena. nih.gov Phylogenetic analyses of the individual domains within these gene clusters, such as the adenylation (A) and condensation (C) domains, reveal key evolutionary relationships.

Studies comparing these genera show a closer evolutionary relationship between the cyanopeptolin synthetase domains of Planktothrix and Microcystis than to those found in Anabaena. nih.govasm.org This suggests that the gene clusters in Planktothrix and Microcystis may share a more recent common ancestor. Furthermore, the data point towards an independent evolution of the cyanopeptolin gene clusters within each genus, indicating that diversification occurred after the genera diverged. nih.gov

Despite the variability in some domains, the ABC transporter genes associated with cyanopeptolin gene clusters form a distinct, monophyletic clade. nih.govasm.org This indicates that the transport mechanism has likely co-evolved with the biosynthetic machinery as a single functional unit. nih.gov There is also a notable lack of evidence for genetic recombination between the gene clusters for cyanopeptolins (mcn) and other peptide families like microcystins (mcy), even in strains that produce both, suggesting they have evolved independently without significant exchange of genetic material. nih.govresearchgate.net

Table 1: Phylogenetic Relationships of Cyanopeptolin NRPS Gene Clusters

FeaturePlanktothrixMicrocystisAnabaena
Gene Cluster Name ocimcnapd
Phylogenetic Proximity Closer to MicrocystisCloser to PlanktothrixMore distant
Associated Transporter Forms monophyletic clade with other cyanopeptolin transportersForms monophyletic clade with other cyanopeptolin transportersForms monophyletic clade with other cyanopeptolin transporters
Evolutionary Trajectory Independent evolution within the genusIndependent evolution within the genusIndependent evolution within the genus

Biosynthetic Divergence in Cyanopeptolin-like Compounds from Actinomycetes (e.g., Streptopeptolin)

While cyanopeptolins are a hallmark of cyanobacteria, structurally analogous compounds have been discovered in other bacterial phyla, such as the streptopeptolins from Streptomyces in the phylum Actinomycetes. nih.govacs.org Streptopeptolins share the core cyanopeptolin structure, including the Ahp residue, but their biosynthesis reveals a fundamental architectural divergence. researchgate.netnih.govacs.org

The most significant difference lies in the organization of the NRPS enzymes. In cyanobacteria, the cyanopeptolin biosynthetic gene cluster encodes three or four separate NRPS proteins that work in concert to assemble the peptide. nih.govacs.org In stark contrast, the entire seven-module NRPS for streptopeptolin is encoded as a single, large polypeptide. nih.govacs.org This suggests a different evolutionary path, possibly involving gene fusion events in the actinomycete lineage or gene splitting in the cyanobacterial lineage.

Furthermore, cyanobacterial cyanopeptolin gene clusters often contain a variety of genes for tailoring enzymes that modify the peptide, such as halogenases, sulfotransferases, or those for loading glyceric acid. nih.govnih.gov These specific tailoring domains are notably absent from the streptopeptolin biosynthetic gene cluster found in Streptomyces. nih.govacs.org This divergence in tailoring capacity contributes to the structural variations observed between the final peptide products of these different bacterial groups.

Table 2: Comparison of Biosynthetic Architecture for Cyanopeptolins and Streptopeptolins

FeatureCyanopeptolins (Cyanobacteria)Streptopeptolins (Actinomycetes)
Producing Organism Example Planktothrix, MicrocystisStreptomyces olivochromogenes
NRPS Enzyme Organization 3 to 4 separate NRPS enzymes1 single, large NRPS polypeptide
Total Modules 77
Common Tailoring Domains Halogenation, Sulfation, Glyceric acid loadingAbsent

Ecological Distribution and Environmental Factors Influencing Cyanopeptolin 960 Production

Occurrence and Prevalence in Cyanobacterial Genera and Blooms

Cyanopeptolins are a widely distributed class of cyclic depsipeptides produced by numerous genera of cyanobacteria. nih.gov Their structural diversity is vast, with over 170 variants identified, ranging in mass from 590 to 1200 Da. tandfonline.com The specific variant, Cyanopeptolin 960 (CP 960), has been identified alongside other related compounds in specific cyanobacterial species.

The production of cyanopeptolins is a common trait among several bloom-forming cyanobacterial genera. However, the detection of the specific congener this compound has been most definitively linked to the genus Planktothrix.

Planktothrix : this compound was successfully isolated from the cyanobacterium Planktothrix agardhii strain CYA 126/8. acs.orgnih.gov In this strain, it was identified as a sulfated version of the more abundant Cyanopeptolin 880. acs.orgnih.gov Both compounds share a common homotyrosine-containing cyclohexadepsipeptide structure but differ in the sulfation of an exocyclic 2-O-methyl-d-glyceric acid residue. acs.orgnih.gov The discovery of these variants highlights the metabolic diversity within a single Planktothrix strain. nih.gov

Microcystis : The genus Microcystis is a well-documented producer of a wide array of cyanopeptolins. nih.govmdpi.com For instance, Microcystis PCC 7806 is known to produce Cyanopeptolin 963A. mdpi.com While Microcystis species are known for producing a suite of cyanopeptides, including microcystins and cyanopeptolins, specific documentation of this compound from this genus is not as prominent as from Planktothrix. whoi.eduresearchgate.net Strains of Microcystis aeruginosa have been shown to produce various cyanopeptolins, and their metabolic profiles can change in response to interactions with other strains. researchgate.net

Anabaena : Species of the genus Anabaena (some now reclassified as Dolichospermum) are also significant producers of cyanopeptolins, which are sometimes referred to as anabaenopeptilides in this genus. nih.govmdpi.comresearchgate.net These peptides are often found co-occurring with other classes of cyanotoxins like microcystins and anabaenopeptins. researchgate.netmdpi.com The biosynthetic gene clusters in Anabaena show evidence of independent evolution compared to those in Microcystis and Planktothrix, contributing to the structural diversity of the cyanopeptolins produced. frontiersin.orgnih.gov

Nostoc : The terrestrial and aquatic cyanobacterium Nostoc is another prolific source of cyanopeptolins. nih.govmdpi.com Studies on Nostoc edaphicum have revealed its capacity to produce a remarkable number of cyanopeptolin variants, with one study identifying 93 different CPs, 79 of which were new to science. nih.govnih.gov This demonstrates the immense, and still largely unexplored, chemical diversity within this genus.

Cyanobacterial GenusKnown Cyanopeptolin ProducerSpecific Detection of this compoundRepresentative Cyanopeptolins
Planktothrix YesYes This compound, Cyanopeptolin 880 acs.orgnih.gov
Microcystis YesNo (other variants common)Cyanopeptolin 963A, Cyanopeptolin A, Cyanopeptolin 1020 mdpi.com
Anabaena YesNo (other variants common)Anabaenopeptilides mdpi.comresearchgate.net
Nostoc YesNo (other variants common)CP962, CP985, Nostopeptins nih.govmdpi.com

The production of this compound and other cyanopeptolins is intrinsically linked to the phenomenon of cyanobacterial harmful algal blooms (cHABs). mdpi.comlidsen.com These blooms, which appear as dense accumulations of cyanobacterial biomass, are becoming more frequent and severe globally due to anthropogenic influences such as eutrophication and climate change. mdpi.comresearchgate.netnih.gov

During a bloom, cyanobacteria can dominate the aquatic ecosystem, leading to the release of a diverse suite of bioactive compounds, including cyanopeptolins, into the water column, often through cell lysis. mdpi.comepa.gov The presence and concentration of these peptides in freshwater ecosystems are therefore closely tied to the dynamics of the bloom. For example, cyanopeptolin was identified as the most expressed cyanotoxin during the spring bloom of Microcystis in one Florida river when hydrogen peroxide levels were at their peak. nih.gov The co-occurrence of multiple cyanopeptide classes, such as cyanopeptolins and toxic microcystins, is a common feature of these blooms. acs.org

A significant feature of cyanopeptolin biosynthesis is its high variability, both within a single species (intraspecies) and between different species (interspecies). This chemical diversity is a key aspect of the ecological strategy of cyanobacteria.

Intraspecies Variability : Strains within the same species can exhibit vastly different chemical profiles. For example, studies on Microcystis aeruginosa have shown that different strains produce different arrays of cyanopeptolins, aerucyclamides, and aeruginosins. researchgate.net This variability can be influenced by interactions between strains; co-culturing different Microcystis strains can alter their respective metabolic profiles, sometimes leading to higher production of certain peptides compared to when they are grown alone. researchgate.netnih.gov This suggests that the production of these compounds may play a role in intraspecific competition and communication. researchgate.net

Interspecies Variability : Different cyanobacterial genera have evolved distinct biosynthetic pathways for cyanopeptolins, leading to structural variations in the peptides they produce. frontiersin.orgnih.gov For instance, the gene cluster responsible for cyanopeptolin production in Planktothrix contains domains for incorporating a glyceric acid and a sulfate (B86663) group, features seen in this compound. nih.govfrontiersin.org In contrast, the equivalent gene clusters in Microcystis and Anabaena may contain different tailoring enzymes, such as a halogenase, leading to different final products. nih.gov This evolutionary divergence results in a wide spectrum of cyanopeptolins across the cyanobacterial phylum.

Environmental Conditions Modulating Cyanopeptolin Biosynthesis

The production of cyanopeptolins is not constant but is modulated by various environmental factors. The interplay of physical conditions like water temperature and chemical factors like nutrient availability significantly influences the metabolic output of cyanobacterial cells.

Water temperature is a critical environmental driver influencing both the growth of cyanobacteria and their production of secondary metabolites. ca.gov Generally, rising temperatures, particularly above 25°C, favor the growth rates of many bloom-forming cyanobacteria like Microcystis. whoi.educa.gov

However, the relationship between temperature and cyanopeptolin production is complex. Studies have shown that while higher temperatures may lead to faster growth and greater biomass, the cellular concentration (quota) of cyanopeptolins can decrease. researchgate.net In one study with Microcystis PCC 7806, higher temperatures had a positive effect on the growth rate but a significant negative effect on the concentration of both microcystins and cyanopeptolins. researchgate.net Similarly, research on Microcystis aeruginosa revealed that the intracellular levels of cyanopeptolin A were lower at temperatures between 25°C and 35°C compared to 20°C. nih.gov This suggests a potential trade-off between growth and the production of these specialized metabolites under warmer conditions.

The specific effects of nutrient concentrations on the cellular production of cyanopeptolins can vary:

Nitrogen : As a direct component of peptides, nitrogen availability is crucial. In a study on Dolichospermum flos-aquae, lowering nitrogen was found to decrease the production of cyanopeptides. acs.org The ratio of nitrogen to phosphorus (N:P) in the water is also recognized as an important factor that can influence which species of cyanobacteria thrives and whether it produces certain metabolites. whoi.edumdpi.com

The intricate response of cyanopeptolin biosynthesis to these environmental variables underscores the complexity of predicting their prevalence and concentration in aquatic environments.

Environmental FactorEffect on Cyanobacterial GrowthEffect on Cellular Cyanopeptolin Production
Higher Water Temperature Generally increases growth rate whoi.eduresearchgate.netCan decrease cellular concentration (quota) researchgate.netnih.gov
Eutrophication Promotes bloom formation and overall biomass lidsen.comnsf.govIncreases total ecosystem production of cyanopeptolins
Phosphorus Limitation Can limit growthMay increase cellular peptide content in some species researchgate.net
Nitrogen Limitation Can limit growthMay decrease cellular peptide content acs.org

Effects of Light Intensity on Production Levels

Light is a fundamental resource for photoautotrophic cyanobacteria, and its intensity directly influences their growth and metabolic activity, including the synthesis of secondary metabolites like cyanopeptolins. While research directly targeting this compound is limited, studies on closely related compounds and their producing organisms provide significant insights.

Research on Microcystis aeruginosa, a known producer of other cyanopeptolins such as Cyanopeptolin 954, has demonstrated a clear relationship between light conditions and the production of protease inhibitors. uni-koeln.de In laboratory settings, it was observed that lower light intensities tended to support the growth of this cyanobacterium. uni-koeln.de Furthermore, the intracellular content of these protease inhibitors was found to vary depending on the growth phase and the specific experimental conditions, including light availability. uni-koeln.de This suggests that light intensity is a key modulating factor in the production of these compounds. The table below summarizes findings from a study investigating the influence of environmental factors on M. aeruginosa and its production of protease inhibitors.

Experimental ConditionObservation on GrowthObservation on Protease Inhibitor Content (e.g., Cyanopeptolin 954)Source
Low Light Intensity Supported cyanobacterial growth.Inhibitor content changes with growth phase and conditions. uni-koeln.de
High Nutrient Levels Supported cyanobacterial growth.Increased inhibitor content likely under nutrient-rich conditions. uni-koeln.de

These findings indicate that the synthesis of cyanopeptolins is not a static process but is dynamically regulated in response to environmental light conditions, likely as part of a broader adaptive strategy.

Proposed Ecological Roles and Adaptive Significance of this compound

The widespread production of cyanopeptolins, including this compound, points to their significant ecological functions and the adaptive advantages they provide to the producing organisms.

The primary and most studied ecological role of cyanopeptolins is their function as potent protease inhibitors. tandfonline.commdpi.commdpi.com Many variants are known to inhibit serine proteases such as trypsin and chymotrypsin (B1334515). mdpi.com This inhibitory action is believed to serve as a chemical defense mechanism against grazing zooplankton, such as Daphnia. uni-koeln.denoaa.gov By inhibiting digestive enzymes in the gut of these grazers, cyanopeptolins can lead to reduced nutrient assimilation and consequently, diminished growth and reproductive success of the predator. uni-koeln.de This reduction in grazing pressure provides a significant adaptive advantage to the cyanobacteria, potentially contributing to the formation and persistence of harmful algal blooms. uni-koeln.detandfonline.com

The production of these metabolites is also considered an adaptive feature for surviving in stressful environmental conditions. nih.gov Toxin-producing cyanobacteria often exhibit greater resilience to various environmental stressors compared to their non-toxic counterparts. nih.gov The ability to modulate the production of compounds like cyanopeptolins in response to factors like light intensity allows these organisms to optimize their defense strategies and thrive in fluctuating aquatic environments. uni-koeln.de The immense structural diversity of cyanopeptolins, with a single strain capable of producing numerous variants, may also be an adaptive strategy, providing a broad spectrum of bioactivity against different proteases or environmental challenges. mdpi.comresearchgate.net

Structural Analogues, Derivatives, and Advanced Research on Cyanopeptolin 960

Identification and Characterization of Naturally Occurring Analogues

Cyanopeptolin 960 (CP-960) is a member of the vast and structurally diverse class of cyanopeptolins, which are non-ribosomally synthesized cyclic depsipeptides produced by various cyanobacteria. nih.gov These compounds are characterized by a core cyclic structure typically composed of six amino acids, one of which is the distinctive 3-amino-6-hydroxy-2-piperidone (Ahp) residue, and a variable exocyclic side chain. nih.govresearchgate.net CP-960 itself was identified from the cyanobacterium Planktothrix agardhii (strain CYA 126/8). nih.govacs.org

This compound is structurally very similar to other known cyanopeptolins, particularly those that undergo sulfation. Its molecular formula is C₄₅H₆₄N₆O₁₅S. acs.org

Micropeptin KT946: A close structural analogue of CP-960 is Micropeptin KT946, which was isolated from Microcystis sp. nih.govresearchgate.net The primary difference between these two compounds lies in the exocyclic side chain. Both feature a sulfated glyceric acid moiety attached to the core peptide ring. However, this compound contains a 2-O-methyl-D-glyceric acid residue in its side chain, whereas Micropeptin KT946 has an unsubstituted glyceric acid. nih.govacs.org This seemingly minor difference—the presence of a single methoxyl group—highlights the subtle structural diversification that can occur within this peptide family.

Other Sulfated Cyanopeptolins: Sulfation is a recurring modification in the cyanopeptolin family, often occurring on a glyceric acid or fatty acid side chain. This modification is catalyzed by a sulfotransferase enzyme, the gene for which has been identified in the biosynthetic gene clusters of some cyanopeptolin-producing cyanobacteria like Planktothrix. nih.govasm.org

Cyanopeptolin S: Isolated from a water bloom of Microcystis sp., Cyanopeptolin S is another example of a sulfated depsipeptide. nih.govoup.com It features a sulfated D-glyceric acid in its side chain, similar to Micropeptin KT946. Its core peptide structure, however, differs from CP-960, containing residues such as L-arginine, L-threonine, L-isoleucine, N-methyl-L-phenylalanine, and an L-glutamic acid-δ-aldehyde ring system. nih.govoup.com

Oscillapeptin E: This cyanopeptolin, produced by a Planktothrix strain, also possesses a sulfated side chain. asm.org Its characterization revealed a molecular mass and fragmentation pattern consistent with a sulfated cyanopeptolin, further demonstrating this common modification within the genus. asm.org

Cyanopeptolin SS: This variant exhibits disulfation on a glyceric acid moiety, indicating that multiple sulfation events can occur on a single molecule. mdpi.com

The sulfation of the side chain in compounds like this compound generally increases their polarity, which can influence their solubility and biological activity.

Table 1: Comparison of this compound and Selected Analogues

Compound Name Molecular Mass (Da) Producing Organism (Genus) Key Structural Feature Difference from CP-960 Reference(s)
This compound 960.4 Planktothrix N/A (Reference Compound) nih.govacs.org
Micropeptin KT946 946.4 Microcystis Lacks the O-methyl group on the sulfated glyceric acid side chain. nih.govresearchgate.netug.edu.pl
Cyanopeptolin S 925 Microcystis Different core peptide sequence and an unsubstituted sulfated glyceric acid. nih.govoup.com
Oscillapeptin E 1138 Planktothrix Different core peptide sequence and overall mass, but also contains a sulfated side chain. asm.org

The structural diversity of the cyanopeptolin family is immense, arising from variations in both the amino acid composition of the cyclic core and the nature of the exocyclic side chain. mdpi.comresearchgate.net

Amino Acid Variability: While the Ahp residue at position 3 is a defining feature, the other positions in the hexapeptide ring show considerable variation. nih.govmdpi.com

Position 1: Typically occupied by L-Threonine, which forms the ester bond to close the depsipeptide ring. mdpi.com

Position 2: This position is highly variable and significantly influences the biological activity. It is often occupied by hydrophobic or basic amino acids like Tyrosine, Arginine, or Homotyrosine (Hty), as seen in CP-960. nih.govacs.org The nature of this residue often determines the target specificity of the protease inhibition; for instance, arginine-containing cyanopeptolins are potent trypsin inhibitors, while those with tyrosine or phenylalanine tend to inhibit chymotrypsin (B1334515). nih.gov

Positions 4, 5, and 6: These positions are also subject to variation, commonly featuring residues like Isoleucine, Leucine (B10760876), Valine, and N-methylated amino acids (e.g., N-Me-Phenylalanine or N-Me-Tyrosine). nih.govacs.org

Side Chain Modifications: The side chain, attached to the N-terminus of the position 1 amino acid (Threonine), is another major source of diversity.

Acylation: The side chain can be a simple acyl group like acetate. nih.gov

Fatty Acids: Various fatty acids can be attached, differing in length and saturation.

Glyceric Acid: As seen in CP-960, a glyceric acid (GA) unit can be present. acs.org This unit can be further modified by:

Methylation: CP-960 contains a 2-O-methyl-D-glyceric acid. acs.org

Sulfation: The hydroxyl groups of the glyceric acid are common sites for sulfation. asm.orgnih.govoup.com

Phosphorylation: In some analogues like Micropeptin T-20, the glyceric acid is phosphorylated. researchgate.net

Halogenation: Halogenase domains have been found in some cyanopeptolin biosynthetic gene clusters, leading to chlorinated variants. nih.gov

A single cyanobacterial strain can produce a multitude of cyanopeptolin variants simultaneously, as demonstrated by a study on Nostoc edaphicum which identified 93 different cyanopeptolins. researchgate.net

The term "cyanopeptolin" is often used as a broad classification for a family of related peptides that also includes several named subtypes. The nomenclature can be overlapping, with terms like "micropeptins" often used interchangeably with "cyanopeptolins". researchgate.netrsc.org

Micropeptins: This name is frequently used in the literature to describe cyanopeptolins, particularly those isolated from Microcystis species. Structurally, they are identical in their core features to cyanopeptolins. researchgate.netrsc.org

Nostopeptins: These are cyanopeptolins isolated from Nostoc species. They follow the same structural blueprint, containing the Ahp residue, but may feature unique amino acid residues or side chains characteristic of the producing genus. nih.gov

Oscillapeptins: This designation is for cyanopeptolins originating from Oscillatoria or the closely related Planktothrix genus. researchgate.net Oscillapeptin E, for example, is a sulfated cyanopeptolin from Planktothrix. asm.org

Aeruginopeptins: While sometimes discussed alongside cyanopeptolins, aeruginopeptins are generally considered a distinct class of cyanobacterial peptides. They are linear depsipeptides and are structurally defined by the presence of a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, rather than the Ahp residue found in cyanopeptolins. researchgate.net

Anabaenopeptins: This is another distinct class of cyclic hexapeptides. Their defining feature is a ureido bond that connects an exocyclic amino acid to the ε-amino group of a conserved D-Lysine residue within the peptide ring. They lack the Ahp unit and the depsipeptide ester linkage characteristic of cyanopeptolins. tandfonline.com

Strategies for Chemoenzymatic or Total Chemical Synthesis of this compound and its Analogues

The total chemical synthesis of complex natural products like this compound is a significant challenge due to the presence of multiple stereocenters, the unique Ahp moiety, and the macrocyclic depsipeptide core. While a specific total synthesis for CP-960 has not been prominently reported, strategies have been developed for closely related Ahp-containing cyclodepsipeptides, which serve as a blueprint. researchgate.netrsc.org

A common strategy is a convergent, fragment-based approach. This involves the synthesis of linear peptide fragments which are then coupled together and cyclized. Key steps in the synthesis of related micropeptins include:

Synthesis of the Ahp unit: The 3-amino-6-hydroxy-2-piperidone (Ahp) moiety is a non-proteinogenic amino acid and its stereoselective synthesis is a critical step.

Peptide Coupling: Standard solid-phase or solution-phase peptide synthesis techniques are used to assemble the linear precursor of the depsipeptide.

Macrolactamization/Macrolactonization: The final and often most challenging step is the intramolecular cyclization to form the macrocycle. For cyanopeptolins, this is a macrolactonization event, forming an ester bond between the C-terminal carboxyl group and the hydroxyl group of the threonine residue. researchgate.net

For example, the total synthesis of Micropeptin T-20, which also contains a modified glyceric acid side chain (phosphorylated instead of sulfated and methylated), was achieved using such a fragment-based strategy. researchgate.net

Chemoenzymatic synthesis offers an alternative, combining the flexibility of chemical synthesis with the high selectivity of enzymes. Lipases, for instance, can be used for the kinetic resolution of chiral building blocks, ensuring high enantiomeric purity. researchgate.netresearchgate.net For cyanopeptolins, enzymes could potentially be used for the stereoselective installation of the side chain or for catalyzing the final macrocyclization step, mimicking the function of the thioesterase domains found in the natural non-ribosomal peptide synthetase (NRPS) machinery. beilstein-journals.org

Development of Cyanopeptolin-Based Research Probes for Biological Target Elucidation

Cyanopeptolins are potent inhibitors of serine proteases like trypsin and chymotrypsin. nih.gov To better understand their mechanism of action, identify specific cellular targets, and explore their therapeutic potential, cyanopeptolin structures can be modified to create research probes. While specific examples for this compound are not documented, the general principles for developing such probes are well-established.

The development of a cyanopeptolin-based probe would typically involve the chemical or chemoenzymatic synthesis of an analogue that incorporates a functional tag, without significantly compromising its biological activity.

Affinity-Based Probes: A biotin (B1667282) tag could be incorporated into the structure, often on the side chain, which is generally less critical for protease binding than the core ring. nih.gov These biotinylated probes could then be used in pull-down assays with cell lysates to isolate and identify binding partners (i.e., target proteases) via mass spectrometry.

Fluorescent Probes: Attaching a fluorescent reporter molecule (e.g., a fluorescein (B123965) or rhodamine derivative) would allow for the visualization of the probe's localization within cells or tissues using fluorescence microscopy. This can help confirm that the compound reaches its intended target in a cellular context.

A chemoenzymatic approach has been successfully used to incorporate functional tags into other classes of cyanobacterial peptides, such as microviridins. d-nb.info A similar strategy could be applied to cyanopeptolins, where a chemically synthesized precursor peptide containing a tag is processed by enzymes from the biosynthetic pathway to yield the final, functionalized macrocyclic probe. The knowledge of cyanopeptolin structure-activity relationships is crucial for designing such probes, ensuring that the tag is placed at a position that does not interfere with the key interactions between the peptide and the active site of its target enzyme. nih.gov

Future Research Directions and Emerging Paradigms for Cyanopeptolin 960 Studies

Unraveling Novel Biosynthetic Mechanisms and Tailoring Enzyme Functions

Cyanopeptolins are assembled by large, modular enzyme complexes known as non-ribosomal peptide synthetases (NRPS). wikipedia.orgoup.com The structural diversity within this peptide family arises from variations in the NRPS machinery and the action of tailoring enzymes that modify the core peptide structure. nih.gov

A pivotal area of future research will be the detailed characterization of the biosynthetic gene cluster (BGC) responsible for cyanopeptolin 960 production in cyanobacteria such as Planktothrix agardhii. nih.gov A significant breakthrough in this area was the identification of a cyanopeptolin gene cluster in Planktothrix (the oci cluster) that contains novel domains not previously seen in other cyanopeptolin BGCs from genera like Anabaena or Microcystis. nih.gov Most notably, this gene cluster includes a sulfotransferase domain . nih.govacs.org This discovery is directly relevant to this compound, as it is a sulfated version of cyanopeptolin 880. nih.gov

Future studies should focus on:

Functional Characterization of the Sulfotransferase: Expressing and characterizing the sulfotransferase enzyme from the Planktothrix BGC will be crucial to confirm its role in the specific sulfation of the 2-O-methyl-D-glyceric acid moiety that distinguishes this compound. nih.gov This will provide insights into the enzyme's substrate specificity and catalytic mechanism.

Investigating Other Tailoring Enzymes: The oci gene cluster also contains a putative glyceric acid-activating domain, another novel feature. nih.gov In contrast, it lacks the halogenase domain found in the cyanopeptolin gene clusters of Microcystis and Anabaena. nih.govnih.gov Comparative genomics and heterologous expression studies will be essential to understand how the gain and loss of these tailoring domains have driven the evolution of cyanopeptolin diversity. asm.org

Pathway Engineering: A thorough understanding of the biosynthetic machinery, particularly the adenylation (A) domains that select the amino acid building blocks and the tailoring enzymes, could open the door to combinatorial biosynthesis. By swapping domains or modifying enzyme functions, it may be possible to generate novel cyanopeptolin analogs with enhanced or altered biological activities.

Enzyme/Domain Proposed Function in Cyanopeptolin Biosynthesis Relevance to this compound
Non-Ribosomal Peptide Synthetase (NRPS) Assembles the core peptide backbone from amino acid monomers. nih.govForms the common homotyrosine-containing cyclohexadepsipeptide structure of this compound and 880. nih.gov
Sulfotransferase Catalyzes the transfer of a sulfo group to the peptide structure. nih.govSpecifically responsible for the sulfation of the 2-O-methyl-D-glyceric acid residue, converting cyanopeptolin 880 into this compound. nih.gov
Glyceric Acid-Activating Domain Believed to be involved in the incorporation of the glyceric acid side chain. nih.govEssential for the formation of the exocyclic side chain that is subsequently sulfated in this compound. nih.gov
Methyltransferase Adds a methyl group to specific residues.Responsible for the N-methylation of certain amino acids within the core structure.

Advanced Metabolomics and Molecular Networking for Comprehensive Diversity Mapping

Cyanobacterial strains, including those of the genus Planktothrix, are known to produce a remarkable diversity of secondary metabolites simultaneously. nih.govnih.gov A single strain can produce dozens of cyanopeptolin variants. nih.govmdpi.com Identifying this vast chemical diversity presents a significant analytical challenge.

Advanced mass spectrometry-based metabolomics is a powerful tool for this purpose. mdpi.comqueensu.ca Specifically, the use of feature-based molecular networking (FBMN) has revolutionized the ability to map and visualize the chemical diversity of cyanopeptolins within complex biological extracts. mdpi.comnih.gov FMN groups molecules with similar fragmentation patterns in tandem mass spectrometry (MS/MS), allowing for the rapid identification of entire families of related compounds, even those that are new to science. researchgate.netescholarship.org

Future research leveraging these techniques should aim to:

Map the "Cyanopeptolinome" of Planktothrix: Systematically apply non-targeted LC-MS/MS and molecular networking to a wide range of Planktothrix strains from different geographical locations. This will reveal the full extent of cyanopeptolin diversity, including numerous sulfated variants like this compound, and highlight strain-specific chemical profiles. nih.govmdpi.com

Identify Novel Analogs: Molecular networking is adept at highlighting related compounds. By analyzing the molecular network clusters containing this compound, researchers can pinpoint and target previously undiscovered analogs with different sulfation patterns, methylation, or amino acid substitutions for isolation and structural elucidation. researchgate.net

Integrate Genomics and Metabolomics ("Metabologenomics"): By correlating the presence of specific biosynthetic gene clusters and tailoring domains with the production of particular cyanopeptolin variants detected through metabolomics, researchers can strengthen the link between genotype and chemotype. nih.gov This integrated approach can help predict the types of cyanopeptolins a strain might produce based on its genomic sequence.

In-Depth Studies on the Ecological and Evolutionary Dynamics of Cyanopeptolin Production

While cyanopeptolins are known to be bioactive, their precise ecological roles are still being fully elucidated. tandfonline.com The prevailing hypothesis is that they function as a chemical defense mechanism, primarily against grazing zooplankton like Daphnia. tandfonline.comresearchgate.net This is due to their potent activity as serine protease inhibitors, which can disrupt digestive processes in grazers. mdpi.comnih.gov

Future research in this area should focus on:

Validating the Anti-Grazer Hypothesis: Conduct more ecologically relevant experiments to determine how the production of specific cyanopeptolins, including sulfated variants like this compound, affects grazer behavior, fitness, and population dynamics. It is important to investigate whether the sulfate (B86663) group on this compound enhances or modifies this defensive capability compared to its non-sulfated counterpart.

Investigating Environmental Triggers: The production of cyanopeptolins is likely influenced by environmental factors such as nutrient availability, light, and temperature. wikipedia.org Controlled laboratory studies are needed to understand how these variables regulate the expression of the cyanopeptolin BGC and alter the mix of variants produced.

Evolutionary Trajectory: The core structure of cyanopeptolins and their NRPS biosynthetic pathways appear to be ancient and have evolved primarily through vertical inheritance. wikipedia.orgoup.com However, the diversity of tailoring enzymes suggests that the BGCs have been shaped by events like gene gain and loss. asm.org Phylogenetic analysis of cyanopeptolin synthetase genes, alongside those for other peptides like microcystins, can help reconstruct the evolutionary history of these pathways and determine how variants like this compound arose. nih.govfrontiersin.org

Computational Modeling for Structure-Function Predictions and Enzyme-Inhibitor Interactions

The primary biological activity of most cyanopeptolins is the inhibition of serine proteases, such as trypsin and chymotrypsin (B1334515). mdpi.comresearchgate.net The specificity and potency of this inhibition are determined by the compound's three-dimensional structure and the nature of its amino acid residues. mdpi.com For example, cyanopeptolins with a basic amino acid (e.g., Arginine) in position 2 are typically potent trypsin inhibitors, while those with hydrophobic residues (e.g., Tyrosine, Phenylalanine) are more effective against chymotrypsin. mdpi.com

Computational modeling offers a powerful, in silico approach to explore these interactions. Future research should employ:

Molecular Docking Simulations: Docking studies can be used to model the binding of this compound to the active sites of various serine proteases. These models can predict the binding affinity and identify the key amino acid residues and structural motifs, such as the conserved 3-amino-6-hydroxy-2-piperidone (Ahp) unit, that are critical for the interaction. researchgate.netnih.gov A key question to address would be how the negatively charged sulfate group influences binding orientation and affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the enzyme-inhibitor complex over time, revealing the stability of the interaction and the conformational changes that occur upon binding. This can offer a more nuanced understanding of the inhibitory mechanism than static docking models.

Structure-Activity Relationship (SAR) Prediction: By building computational models for a range of cyanopeptolin variants, researchers can develop predictive SAR models. These models could help anticipate the inhibitory activity and specificity of newly discovered cyanopeptolins based solely on their chemical structure, prioritizing them for further biological testing.

Exploration of this compound in Microbial Chemical Ecology and Interspecies Communication

Cyanobacteria exist in complex microbial communities and are in constant interaction with other bacteria, algae, fungi, and viruses. The vast array of secondary metabolites they produce, including the diverse suite of cyanopeptolins, likely plays a crucial role in mediating these interactions. wikipedia.org While the anti-grazer role is the most studied, these compounds could have other functions in interspecies communication.

Future avenues of exploration include:

Allelopathic Interactions: Investigating whether this compound and other co-produced peptides have inhibitory (allelopathic) effects on competing phytoplankton or bacteria. This could be a mechanism by which Planktothrix establishes dominance during bloom events.

Signaling Molecules: Exploring the possibility that cyanopeptolins, at sub-inhibitory concentrations, could act as signaling molecules, influencing gene expression or behavior in neighboring microbes.

Synergistic Effects: Cyanobacteria produce a complex mixture of bioactive peptides, including cyanopeptolins, microcystins, and anabaenopeptins. nih.govnih.gov Research is needed to determine if these compounds act synergistically, where the combined effect on grazers or competing microbes is greater than the sum of their individual effects. This chemical complexity could represent a multi-pronged strategy for survival and competition in aquatic ecosystems.

Q & A

Q. What methodologies are used to determine the molecular structure and connectivity of Cyanopeptolin 960?

this compound’s structure is resolved using high-resolution mass spectrometry (HR-ESI-TOFMS) and nuclear magnetic resonance (NMR) techniques. For example, HR-ESI-TOFMS provides the molecular formula (C45H64N6O15S), while 1D/2D NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, HSQC, and gHMBC) identifies functional groups and atom connectivity. Key steps include analyzing carbonyl resonances, methyl/methylene patterns, and phenyl ring substitution .

Q. How is this compound distinguished from structurally similar compounds like micropeptin KT946?

Differentiation relies on minor structural variations, such as the methoxy group in the glyceric acid moiety. Comparative analysis of HRMS, NMR chemical shifts (e.g., δH-2 and δH-3), and infrared spectroscopy (e.g., sulfate stretch at 1206 cm<sup>−1</sup> for sulfated derivatives) are critical. Discrepancies smaller than 0.05 ppm in <sup>1</sup>H NMR suggest constitutional similarity, while larger shifts indicate functional group differences .

Q. What experimental protocols ensure the reproducibility of this compound isolation and characterization?

Follow these steps:

  • Isolation : Use Planktothrix agarhii cultures with gradient solvent extraction (e.g., methanol/water).
  • Purification : Employ reverse-phase HPLC with C18 columns and UV detection.
  • Characterization : Document HRMS, NMR, and FTIR parameters in the main manuscript; include raw spectral data in supplementary materials. For new compounds, provide purity assessments (e.g., HPLC-ELSD) and optical rotation data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when analyzing this compound derivatives?

Contradictions (e.g., unexpected <sup>1</sup>H NMR shifts or fragment ion patterns) require iterative validation:

  • Cross-validate HRMS and NMR assignments using 1D-TOCSY to isolate spin systems.
  • Compare with structurally confirmed analogs (e.g., Cyanopeptolin 880) to identify conserved vs. variable regions.
  • Use computational tools (e.g., molecular modeling) to predict plausible fragmentation pathways or conformers .

Q. What statistical and sample size considerations apply to ecological studies investigating this compound’s bioactive properties?

For in vitro bioactivity assays (e.g., protease inhibition):

  • Calculate sample size using the minimal clinically important difference (MCID) and prior variance estimates. Pilot studies inform effect size for power analysis (e.g., α=0.05, β=0.2).
  • Include positive/negative controls and triplicate measurements to reduce Type I/II errors.
  • For multi-site studies, stratify randomization by location to control environmental variability .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound research?

  • Feasible : Prioritize questions answerable with available tools (e.g., LC-HRMS access).
  • Novel : Investigate understudied aspects, such as sulfation’s impact on bioactivity.
  • Ethical : Adhere to biosafety protocols for cyanobacterial toxin handling.
  • Relevant : Align with broader goals, like addressing antibiotic resistance via protease inhibitors .

Q. What strategies optimize the detection of this compound in complex environmental matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to enrich peptides.
  • Analytical Workflow : Pair UPLC with high-resolution tandem MS (e.g., Q-TOF) for sensitivity.
  • Data Analysis : Apply non-targeted screening workflows (e.g., molecular networking) to differentiate congeners .

Methodological Frameworks

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Experimental Design : Use a factorial design (pH 4–10 × 20–40°C) with time-course sampling.
  • Analysis : Monitor degradation via LC-MS peak area reduction and quantify byproducts (e.g., hydrolyzed fragments).
  • Validation : Include stability-indicating assays (e.g., enzyme inhibition IC50 shifts) to link chemical stability to bioactivity .

Q. What criteria determine whether contradictory data (e.g., conflicting bioactivity results) invalidate a hypothesis about this compound?

Apply dialectical analysis:

  • Identify the principal contradiction (e.g., bioactivity variance across cell lines vs. assay conditions).
  • Determine if contradictions arise from methodological artifacts (e.g., solvent interference) or true biological variability.
  • Use systematic replication and meta-analysis to reconcile findings .

Data Reporting and Reproducibility

Q. What metadata must be included in publications to enable replication of this compound studies?

  • Synthetic Protocols : Solvent ratios, reaction times, and purification yields.
  • Analytical Parameters : MS ionization settings, NMR acquisition temperatures, and column specifications.
  • Bioassays : Cell line sources, incubation durations, and statistical tests (e.g., ANOVA with post-hoc corrections) .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanopeptolin 960
Reactant of Route 2
Cyanopeptolin 960

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